N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)pyrimidine-2-carboxamide
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Overview
Description
Pyrimidine is a vital heterocyclic moiety due to its large spectrum of biological and pharmacological activities . It’s part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . Pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years .
Synthesis Analysis
The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .Molecular Structure Analysis
Pyrimidine belongs to an electron-rich nitrogen-containing heterocycle . The structure of the obtained products was confirmed using elemental analysis, spectroscopic data as well as chemical reaction .Chemical Reactions Analysis
In a simultaneous study, a series of 5-substituted 3-isopropyl-7-[4-(2-pyridyl) benzyl] amino-1(2) H-pyrazolo [4,3-d] pyrimidine derivatives were reported . The activity was mainly due to the presence of hydroxyalkylamines at the 5 position of the pyrazolo-pyrimidine ring .Scientific Research Applications
Organic Synthesis and Chemical Properties
- Synthesis of Pyrimidine Derivatives : Research has shown that reactions involving ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles can yield various 4-substituted 2-amino-, 2-methyl-, or 2-phenyl-5-pyrimidinecarboxylic acids. These compounds are key intermediates in synthesizing 4-substituted 2-pyrimidinamines, 2-methyl, and 2-phenylpyrimidines, demonstrating the versatility of pyrimidine derivatives in organic synthesis (Schenone, Sansebastiano, & Mosti, 1990).
Pharmacological and Biological Applications
Anticancer and Anti-inflammatory Properties : Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, highlighting the potential of pyrimidine derivatives in developing new therapeutic agents (Rahmouni et al., 2016).
Enhancement of Antibiotic Efficacy : Certain pyridinylpyrimidines with strongly basic side chains have been studied as amplifiers of phleomycin against Escherichia coli, suggesting a role for pyrimidine derivatives in enhancing the efficacy of existing antibiotics (Brown & Cowden, 1982).
Structural and Electronic Analysis
Crystal Structure Analysis : The crystal structure of 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester has been determined, offering insights into the structural characteristics of pyrimidine derivatives and their potential applications in material science (Ji, 2006).
Optical and Electronic Properties : A study on thiopyrimidine derivatives revealed their significant nonlinear optical (NLO) properties, indicating the potential of pyrimidine derivatives in optoelectronic and high-tech applications (Hussain et al., 2020).
Mechanism of Action
Target of Action
The primary targets of N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)pyrimidine-2-carboxamide are certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response.
Mode of Action
This compound interacts with its targets by inhibiting their expression and activities . This interaction results in the suppression of the inflammatory response .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in inflammation . The compound’s action on its targets leads to downstream effects that suppress the inflammatory response .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of NO generation . The IC50 values for most of the derivatives were recorded to be less than 5 μM , indicating potent anti-inflammatory effects.
Future Directions
properties
IUPAC Name |
N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c1-12-11-15(25(2)3)24-18(21-12)23-14-7-5-13(6-8-14)22-17(26)16-19-9-4-10-20-16/h4-11H,1-3H3,(H,22,26)(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSRNOBECKLGCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=NC=CC=N3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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